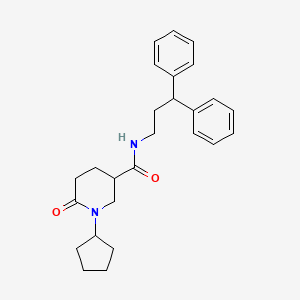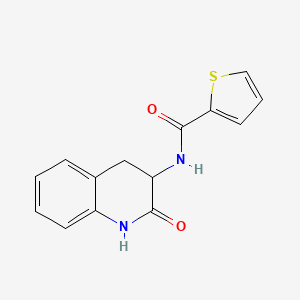
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-109, is a synthetic compound that belongs to the class of molecules known as piperidinecarboxamides. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase 2 (HDAC2), which plays a crucial role in the regulation of gene expression. The inhibition of HDAC2 by CPP-109 has been shown to have a number of potential applications in scientific research, including the study of neurological disorders, cancer, and other diseases.
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide involves the inhibition of the enzyme HDAC2. HDAC2 is responsible for the removal of acetyl groups from histone proteins, which can lead to a tightening of chromatin structure and a decrease in gene expression. The inhibition of HDAC2 by 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide leads to an increase in the acetylation of histone proteins, which can lead to a relaxation of chromatin structure and an increase in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide are complex and depend on a number of factors, including the dose, duration of treatment, and the specific cell types or tissues being studied. Studies have shown that the inhibition of HDAC2 by 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide can lead to changes in the expression of a number of genes that are involved in a wide range of cellular processes, including cell growth and division, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide for lab experiments is its high selectivity for HDAC2. This allows researchers to specifically target the inhibition of HDAC2 without affecting other HDAC isoforms or other enzymes. However, one limitation of 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide is its relatively low potency, which may require higher doses or longer treatment times to achieve the desired effects.
Direcciones Futuras
There are a number of potential future directions for research involving 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of HDAC2 that can be used for therapeutic applications. Another area of research involves the identification of specific genes or pathways that are regulated by HDAC2 inhibition, which could lead to the development of new treatments for a variety of diseases. Finally, studies are needed to investigate the long-term effects of HDAC2 inhibition by 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide, particularly in terms of potential side effects or toxicities.
Métodos De Síntesis
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide can be synthesized using a number of different methods, including the reaction of 1-cyclopentylpiperidine-4-carboxylic acid with 3,3-diphenylpropylamine in the presence of a coupling reagent such as EDCI or DCC. The resulting intermediate is then treated with oxalyl chloride and then with 2-amino-5-methylthiazole to yield the final product, 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide in the treatment of neurological disorders such as addiction, depression, and anxiety. Studies have shown that the inhibition of HDAC2 by 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide can lead to an increase in the expression of certain genes that are involved in the regulation of mood and behavior.
Another area of research involves the use of 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide in the treatment of cancer. Studies have shown that the inhibition of HDAC2 by 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide can lead to an increase in the expression of certain genes that are involved in the regulation of cell growth and division. This has led to the development of 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide as a potential anti-cancer agent.
Propiedades
IUPAC Name |
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c29-25-16-15-22(19-28(25)23-13-7-8-14-23)26(30)27-18-17-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22-24H,7-8,13-19H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDZTPIETIXVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)
![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)
![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)

![1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6077035.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)
![5-benzyl-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6077044.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)
![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B6077081.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)
